6-Chloronicotinic acid

Catalog No.
S573262
CAS No.
5326-23-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloronicotinic acid

CAS Number

5326-23-8

Product Name

6-Chloronicotinic acid

IUPAC Name

6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)Cl

Synonyms

6-Chloro-3-pyridinecarboxylic Acid; 2-Chloro-5-pyridinecarboxylic Acid; 3-Carboxy-6-chloropyridine; 6-Chloro-3-pyridinecarboxylic Acid; 6-Chloropyridin-3-carboxylic Acid; NSC 277;

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl

Synthesis

Environmental Studies

-Chloronicotinic acid (6-CNA) is a common environmental contaminant due to its widespread use in agricultural applications. Research has been conducted to understand its fate and transport in the environment, including its degradation in soil and water.

  • A study published in the Journal of Agricultural and Food Chemistry investigated the photolytic and photocatalytic degradation of 6-CNA, finding that sunlight can degrade the compound in the presence of certain catalysts.

Microbial Degradation

Several studies have explored the ability of various microorganisms to degrade 6-CNA. This research is crucial for understanding the compound's natural attenuation in the environment and developing potential bioremediation strategies.

  • Researchers isolated a 6-CNA degrading bacterial strain from imidacloprid-exposed soil samples, demonstrating the potential for biodegradation as a remediation method [].

6-Chloronicotinic acid is an aromatic compound with the molecular formula C₆H₄ClNO₂. It features a pyridine ring substituted with a chlorine atom at the sixth position and a carboxylic acid group at the second position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to its structural characteristics which allow for various chemical modifications and interactions.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde, providing pathways for synthesizing other functional groups.
  • Grignard Reactions: It can undergo selective 1,4-addition with Grignard reagents, allowing for further functionalization at the C(4) position of the pyridine ring .

Research indicates that 6-chloronicotinic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Pesticidal Activity: The compound has been studied for its potential use as a pesticide, demonstrating efficacy against specific pests while being less harmful to non-target organisms .
  • Metabolic Studies: Although not a naturally occurring metabolite, it has been detected in individuals exposed to this compound, indicating its relevance in toxicological studies .

Several methods have been developed for synthesizing 6-chloronicotinic acid:

  • Direct Oxidation: One method involves oxidizing 6-chloronicotine using specific oxidizing agents under controlled conditions .
  • Photolytic Degradation: Recent studies have explored the photolytic degradation of 6-chloronicotinic acid, which could potentially be harnessed for environmental applications .
  • Chemical Modification of Nicotinic Acid Derivatives: Various synthetic routes involve modifying existing nicotinic acid derivatives to introduce the chlorine substituent and carboxylic acid functionality.

The applications of 6-chloronicotinic acid are diverse:

  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses, particularly in treating infections and other diseases.
  • Agricultural Chemicals: It serves as an intermediate in synthesizing pesticides, contributing to crop protection strategies.
  • Research Reagent: The compound is utilized in laboratory settings for various chemical synthesis and biological assays.

Studies on the interactions of 6-chloronicotinic acid with biological systems have highlighted its potential effects:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
  • Binding Affinity Studies: Investigations into its binding affinities with receptors have shown promise in understanding its biological mechanisms and potential therapeutic targets.

Several compounds share structural similarities with 6-chloronicotinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidPyridine ring with a carboxylic groupNaturally occurring; essential in metabolism
2-Amino-6-chloronicotinic AcidAmino group at the second positionEnhanced biological activity due to amino substitution
3-Chloronicotinic AcidChlorine at the third positionDifferent reactivity patterns due to substitution

6-Chloronicotinic acid stands out due to its unique chlorine substitution pattern and its dual functional groups, enabling diverse chemical reactivity and biological activity. This distinctiveness makes it a valuable compound in both synthetic chemistry and biological research.

Catalytic Oxidation Routes

The catalytic oxidation of 2-chloro-5-methylpyridine represents one of the most efficient industrial methods for synthesizing 6-chloronicotinic acid. This approach utilizes molecular oxygen as an oxidant in the presence of a metal catalyst.

Table 1: Catalytic Oxidation Parameters for 6-Chloronicotinic Acid Synthesis

ParameterCondition
Starting Material2-chloro-5-methylpyridine
SolventChlorobenzene
CatalystCobalt acetate
Temperature70-80°C
OxidantMolecular oxygen (O₂)
Flow Rate0.4 L/min
Reaction Time4 hours
Yield79.7%
Purity (HPLC)99.52%

According to a patented method (CN103570612A), the procedure involves combining chlorobenzene, 2-chloro-5-methylpyridine, and cobalt acetate catalyst in a reaction vessel under stirring conditions. The mixture is heated to approximately 70°C while oxygen is introduced at a controlled flow rate. After reaction completion, the mixture is cooled, filtered, and the resulting crude product is purified through recrystallization using methanol. This method typically yields 98.5g of 6-chloronicotinic acid with a purity of 99.52% (HPLC analysis).

This catalytic oxidation approach offers significant advantages over traditional oxidation methods that employ potassium permanganate or other harsh oxidizing agents, as it presents milder reaction conditions and reduced environmental impact. The reaction avoids producing large quantities of waste and achieves higher product quality and yield.

Chlorination of Nicotinic Acid Derivatives

Another important synthetic route involves the chlorination of nicotinic acid derivatives, particularly the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid using chlorinating agents such as phosphorus oxychloride (POCl₃).

Table 2: Reaction Parameters for Chlorination of 6-Hydroxynicotinic Acid

ParameterCondition
Starting Material6-Hydroxynicotinic acid
Chlorinating AgentPOCl₃
BaseTriethylamine
Mass Ratio (Substrate:Base:POCl₃)1:(1.5-2):(2-2.5)
POCl₃ Addition Rate30-40 g/min
Reaction Time7-8 hours
Workup Temperature0-4°C (in frozen water)
Crystallization Time15-18 hours

Patent CN104387317B describes a comprehensive process where 6-hydroxynicotinic acid is first synthesized from DL-malic acid through cyclization and amination reactions. The 6-hydroxynicotinic acid is then dissolved in triethylamine before POCl₃ is added dropwise while maintaining reflux conditions. The reaction mixture is subsequently added to cold water, and the pH is adjusted with an inorganic acid to facilitate crystallization. After 15-18 hours of crystallization, the solid product is separated through centrifugation to obtain 6-chloronicotinic acid.

A notable variant of this method involves refining the 6-hydroxynicotinic acid by dissolving it in absolute methanol and refluxing before proceeding with the chlorination step, which can lead to higher purity in the final product.

Grignard Addition and Hofmann Rearrangement Strategies

More sophisticated approaches to synthesizing derivatives of 6-chloronicotinic acid utilize organometallic chemistry, particularly Grignard reagents, and subsequent functional group transformations.

Research by Patt et al. (2006) demonstrated a novel synthesis pathway involving selective 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives. This methodology incorporates:

  • A one-pot selective 1,4-Grignard addition/oxidation sequence to introduce an o-tolyl substituent at the C4 position of the pyridine ring
  • Conversion of the carboxylic function to a methyl amino group through a Hofmann rearrangement followed by reduction
  • Application of these transformations in synthesizing NK1 receptor antagonists, including befetupitant and netupitant

This approach showed high efficiency and regioselectivity, making it valuable for pharmaceutical applications. The researchers also established a high-yielding synthesis of 2-(3,5-bistrifluoromethylphenyl)-2-methyl propionic acid based on the carbonylation of tertiary alcohols obtained through Grignard addition.

Table 3: Key Features of the Grignard Addition Approach

FeatureDescription
Primary ReactionSelective 1,4-Grignard addition
Secondary TransformationOxidation
Functional Group ConversionCarboxylic acid to methyl amino group
Transformation MethodHofmann rearrangement followed by reduction
ApplicationsSynthesis of NK1 receptor antagonists
AdvantagesHigh regioselectivity, functional group tolerance

Microbial Biosynthesis and Enzymatic Pathways

Biological approaches to 6-chloronicotinic acid metabolism offer insights into potential enzymatic synthesis routes and environmental degradation pathways. While direct biosynthesis of 6-chloronicotinic acid through microbial means is not widely reported, significant research has been conducted on its biodegradation.

Tett et al. (2012) isolated a 6-chloronicotinic acid mineralizing bacterium from imidacloprid-contaminated soil samples. This Bradyrhizobiaceae strain, designated SG-6C, was capable of hydrolytically dechlorinating 6-chloronicotinic acid to 6-hydroxynicotinic acid, which was then further metabolized via the nicotinic acid pathway.

Table 4: Characteristics of Microbial Degradation of 6-Chloronicotinic Acid

AspectDetails
OrganismBradyrhizobiaceae strain SG-6C
SourceImidacloprid-contaminated soil
Primary ReactionHydrolytic dechlorination
Product6-Hydroxynicotinic acid
Subsequent PathwayNicotinic acid metabolic route
Key Enzyme6-Chloronicotinic acid chlorohydrolase (cch2)
Enzyme ClassificationMetal-dependent hydrolase superfamily
Enzyme Size464 amino acids
Related Enzyme FamilyTRZ/ATZ family of chlorohydrolases

The researchers identified a candidate gene, named cch2 (for 6-chloronicotinic acid chlorohydrolase), responsible for the initial dechlorination step. The function of this gene was confirmed using resting cell assays on E. coli heterologously expressing the gene. The 464 amino acid enzyme was found to be a member of the metal-dependent hydrolase superfamily with similarities to the TRZ/ATZ family of chlorohydrolases.

While this research focused on biodegradation pathways, the identified enzymatic mechanisms offer potential for developing biocatalytic approaches to synthesizing or modifying 6-chloronicotinic acid derivatives. Recent developments in enzymatic halogenation also hold promise for biocatalytic synthesis. Studies on flavin-dependent halogenases have shown potential for regioselective halogenation of aromatic moieties under mild conditions using halide salts and oxygen instead of molecular halogen.

Agrochemical Transformation Pathways

6-CNA is primarily formed through the metabolic breakdown of neonicotinoid insecticides. In soil systems, acetamiprid undergoes oxidative cleavage of its N-cyanoimine group, yielding 6-CNA as a major metabolite with a transformation fraction of 0.113 [1]. Similarly, flupyradifurone degrades to 6-CNA at a higher rate (fraction = 0.171), while imidacloprid produces it as a minor metabolite [1]. These transformations occur via hydrolysis and microbial activity, with the nitro group in imidacloprid replaced by a hydroxyl group during degradation [2].

Table 1: Parent Compounds and 6-CNA Formation Metrics

Parent CompoundEnvironmental CompartmentTransformation FractionSignificance
Ac

Neurotoxicity in Neural Stem Cells

6-Chloronicotinic acid demonstrates significant neurotoxic effects on neural stem cells, representing a critical concern for neurodevelopment. Research has established that exposure to this neonicotinoid metabolite significantly disrupts neural stem cell proliferation and differentiation processes in vitro [1]. The compound exhibits dose-dependent toxicity across concentration ranges from 0.1 to 100 μM, with measurable effects observable at the lower end of this spectrum [1].

Neural stem cell proliferation is markedly impaired following 6-chloronicotinic acid exposure, with significant reductions observed at all tested concentrations [1]. This disruption manifests as decreased cell viability over 24-hour exposure periods, indicating rapid onset of toxicity mechanisms [1]. The compound particularly affects neurosphere formation capabilities, which are essential for maintaining neural stem cell populations and supporting normal brain development [1].

Table 1: 6-Chloronicotinic Acid Neurotoxicity in Neural Stem Cells

Study ParameterFindingsReferences
Exposure Concentration Range0.1-100 μM 6-ClNA [1]
Neural Stem Cell Proliferation ReductionSignificantly disrupted at all tested concentrations [1]
Neurosphere Formation InhibitionMarkedly reduced formation capability [1]
Astrocyte Number ReductionDecreased astrocyte complexity and number [1]
Cell Viability (24h exposure)Dose-dependent decrease from control levels [1]
Apoptosis InductionIncreased apoptotic cell death via multiple pathways [1]
C3ar1 mRNA Expression (fold change)2.5-3.2 fold upregulation [1]
C1qa mRNA Expression (fold change)1.8-2.1 fold upregulation [1]
Primary Metabolite SourceChloropyridinyl neonicotinoid insecticides [1] [2]

Transcriptomic analyses have revealed that 6-chloronicotinic acid exposure alters the expression of critical pathways related to proliferation, apoptosis, and inflammation in neural stem cells [1]. These molecular changes indicate that the compound disrupts fundamental cellular processes essential for normal neural development. The toxicity extends beyond proliferation to affect astrocyte development, with exposed neural stem cells showing decreased astrocyte number and reduced cellular complexity [1].

The neurotoxic effects of 6-chloronicotinic acid are particularly concerning given that this compound is a primary metabolite of chloropyridinyl neonicotinoid insecticides [1] [2]. Environmental exposure to these widely used pesticides can result in the formation of this metabolite, potentially affecting neural stem cell populations during critical developmental periods. The compound has been identified as crossing the placental barrier and accumulating in fetal brain tissue, suggesting potential for developmental neurotoxicity [2] [3].

C3ar1/C1qa Signaling Axis Activation

The complement 3a receptor 1 (C3ar1) and complement component 1q subcomponent A chain (C1qa) signaling axis represents a crucial mechanism through which 6-chloronicotinic acid exerts its neurotoxic effects. This pathway activation constitutes a novel mechanism of neonicotinoid metabolite toxicity, linking environmental chemical exposure to complement system dysregulation [1].

Following 6-chloronicotinic acid exposure, C3ar1 receptor expression increases dramatically, with upregulation ranging from 2.5 to 3.2-fold compared to control conditions [1] [4]. This enhanced expression occurs concurrently with elevated C1qa levels, showing 1.8 to 2.1-fold increases that suggest coordinated activation of the complement signaling pathway [1]. The upregulation of these components indicates that 6-chloronicotinic acid triggers a robust complement-mediated inflammatory response in neural tissue.

Table 2: C3ar1/C1qa Signaling Pathway Activation

Signaling ComponentPathway DetailsReferences
C3ar1 Receptor ExpressionUpregulated 2.5-3.2 fold in exposed NSCs [1] [4]
C1qa Expression LevelIncreased 1.8-2.1 fold following exposure [1]
Downstream Target CellsNeural stem cells, microglia, astrocytes [1] [5] [6]
Primary Signaling PathwayG-protein coupled receptor mediated signaling [7] [8]
Associated Inflammatory MarkersIL-1β, IL-6, TNF-α elevation [2] [9] [10]
Genetic Intervention ResultC3ar1 siRNA restored NSC proliferation and reduced apoptosis [1]
Receptor Antagonist (SB290157)Dose-dependent reduction in neuroinflammation [10] [11]
Cross-talk with Complement SystemClassical and lectin complement pathway activation [5] [12]
Microglial Activation MarkersIba1, CD68 upregulation in activated microglia [2] [13]

The C3ar1 receptor functions as a G-protein coupled receptor that mediates complement component 3a signaling [7] [8]. When activated by 6-chloronicotinic acid exposure, this pathway triggers downstream inflammatory cascades that affect multiple cell types including neural stem cells, microglia, and astrocytes [1] [5] [6]. The receptor activation leads to pertussis toxin-sensitive signaling pathways that modulate cellular responses to inflammatory stimuli [8].

Genetic intervention studies have provided compelling evidence for the central role of C3ar1 in mediating 6-chloronicotinic acid neurotoxicity. Small interfering RNA-mediated knockdown of C3ar1 markedly restored neural stem cell proliferation and neurosphere formation while simultaneously reducing apoptosis levels [1]. These findings demonstrate that the C3ar1 pathway is not merely correlated with toxicity but plays a causative role in the neurotoxic mechanisms initiated by 6-chloronicotinic acid exposure.

Pharmacological studies using the C3ar1 antagonist SB290157 have corroborated the genetic findings, showing dose-dependent reductions in neuroinflammation following treatment [10] [11]. This antagonist effectively blocks C3ar1-mediated signaling cascades, providing additional evidence that this pathway represents a viable therapeutic target for mitigating neonicotinoid metabolite-induced neurotoxicity.

The C3ar1/C1qa signaling axis demonstrates extensive cross-talk with broader complement system activation pathways. Research indicates that both classical and lectin complement pathways contribute to the overall inflammatory response triggered by 6-chloronicotinic acid [5] [12]. This multi-pathway activation amplifies the inflammatory response and contributes to the sustained neurotoxic effects observed following exposure.

Apoptosis and Inflammation Pathway Modulation

6-Chloronicotinic acid exposure triggers complex apoptotic and inflammatory cascades that contribute significantly to its neurotoxic profile. The compound modulates multiple components of programmed cell death pathways while simultaneously activating inflammatory responses that exacerbate cellular damage and compromise neural stem cell viability [1] [2].

Caspase activation represents a central mechanism through which 6-chloronicotinic acid induces apoptosis in neural stem cells. Exposure to the compound results in increased caspase-3 activation, a key executioner protease in the apoptotic cascade [14] [15]. Caspase-7 activity is similarly enhanced, with levels correlating directly with the degree of apoptosis observed in exposed cells [16] [17]. These caspases mediate the terminal proteolytic events of apoptosis, including cytoskeletal breakdown and DNA fragmentation that characterize programmed cell death.

Table 3: Apoptosis and Inflammation Pathway Modulation

Pathway ComponentModulation EffectsReferences
Caspase-3 ActivationIncreased activation in 6-ClNA exposed cells [14] [15]
Caspase-7 ActivityEnhanced activity correlating with apoptosis [16] [17]
Mitochondrial Membrane PotentialDisrupted ΔΨm leading to intrinsic apoptosis [18] [14]
Cytochrome C ReleaseEnhanced release from mitochondria [18]
Pro-inflammatory CytokinesIL-1β, IL-6, TNF-α significantly elevated [2] [9] [19]
NLRP3 InflammasomeActivated through C3ar1 pathway [13] [10]
ROS GenerationIncreased ROS production and oxidative damage [2] [9] [19]
Oxidative Stress MarkersElevated MDA, depleted GSH levels [9] [19]
Anti-apoptotic FactorsDecreased Bcl-2 family protein expression [18]

The intrinsic apoptotic pathway is prominently affected by 6-chloronicotinic acid exposure through disruption of mitochondrial membrane potential [18] [14]. This disruption leads to compromised mitochondrial function and enhanced cytochrome C release from mitochondria into the cytoplasm [18]. Released cytochrome C then participates in apoptosome formation, activating caspase-9 and downstream executioner caspases that drive the apoptotic process forward.

Inflammatory pathway activation occurs concurrently with apoptotic mechanisms, creating a detrimental cellular environment that amplifies toxicity. Pro-inflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha are significantly elevated following 6-chloronicotinic acid exposure [2] [9] [19]. These inflammatory mediators contribute to neuroinflammation and can directly influence neural stem cell survival and differentiation capabilities.

The NLRP3 inflammasome pathway represents a critical link between 6-chloronicotinic acid exposure and inflammatory responses. This multi-protein complex is activated through C3ar1 pathway signaling, leading to the maturation and release of pro-inflammatory cytokines [13] [10]. NLRP3 inflammasome activation amplifies the inflammatory response and contributes to the sustained nature of the toxicity observed following exposure.

Oxidative stress mechanisms play a fundamental role in the toxicity profile of 6-chloronicotinic acid. The compound increases reactive oxygen species generation, leading to oxidative damage of cellular components [2] [9] [19]. This oxidative stress manifests as elevated malondialdehyde levels and depleted glutathione concentrations, indicating compromised cellular antioxidant defenses [9] [19]. The oxidative environment further exacerbates apoptotic signaling and inflammatory responses.

Anti-apoptotic mechanisms are simultaneously compromised by 6-chloronicotinic acid exposure, removing natural cellular protections against programmed cell death. B-cell lymphoma 2 family protein expression is decreased, reducing the cellular capacity to resist apoptotic stimuli [18]. This reduction in anti-apoptotic factors creates a cellular environment that favors programmed cell death and contributes to the overall neurotoxic profile of the compound.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 g/mol

Monoisotopic Mass

156.9930561 g/mol

Heavy Atom Count

10

UNII

99V0U0120A

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5326-23-8

Wikipedia

6-chloronicotinic acid

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 6-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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